![molecular formula C10H15ClN2S B2688765 2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride CAS No. 1210206-48-6](/img/structure/B2688765.png)
2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2S It is known for its unique structural features, which include a sulfanyl group attached to a dimethylphenyl ring and an ethanimidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride typically involves the following steps:
-
Formation of the Sulfanyl Intermediate: : The initial step involves the reaction of 3,4-dimethylphenyl thiol with an appropriate halogenated ethanimidamide precursor under controlled conditions. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
-
Hydrochloride Formation: : The resulting sulfanyl intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide. This step ensures the compound’s stability and solubility in aqueous solutions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, filtration, and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethanimidamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted ethanimidamide derivatives.
科学的研究の応用
2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- **2-[(3,4-Dimethylphenyl)sulfanyl]ethanamine
- **2-[(3,4-Dimethylphenyl)sulfanyl]ethanamide
- **2-[(3,4-Dimethylphenyl)sulfanyl]ethanethioamide
Uniqueness
2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a sulfanyl group with an ethanimidamide moiety makes it a valuable compound for various research applications.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanylethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S.ClH/c1-7-3-4-9(5-8(7)2)13-6-10(11)12;/h3-5H,6H2,1-2H3,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNHKHQSGIUPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(=N)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2688682.png)
![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2688684.png)
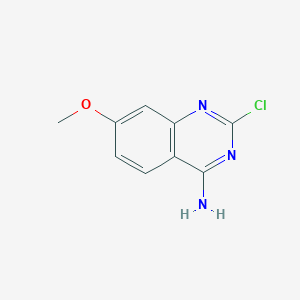

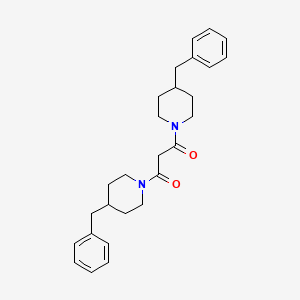
![5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2688689.png)
![5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2688691.png)
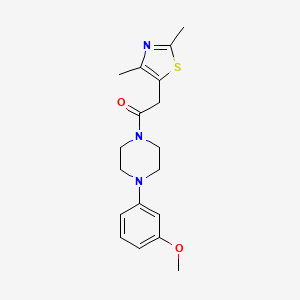
![N-(5-fluoro-2-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2688695.png)
![7-benzyl-N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2688697.png)
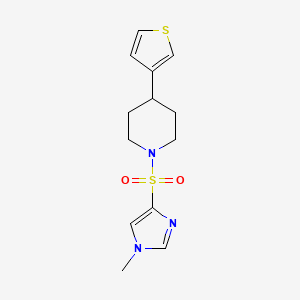
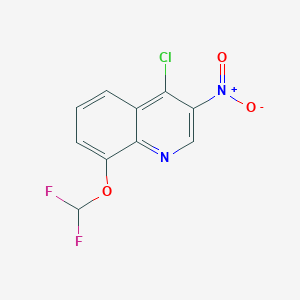
![8-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688700.png)
![1-[1-(2,2,2-Trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]prop-2-en-1-one](/img/structure/B2688702.png)
